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Compound of Interest

Compound Name: Cb-103

Cat. No.: B1273782 Get Quote

Technical Support Center: Cb-103
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Cb-103.

The information is designed to help optimize dosing schedules and minimize side effects during

experiments.

Troubleshooting Guides
This section provides detailed guidance on managing the most common side effects observed

with Cb-103 treatment: elevated liver function tests (LFTs) and visual disturbances.

Issue: Elevated Liver Function Tests (LFTs)
Question: We have observed an elevation in alanine aminotransferase (ALT) and/or aspartate

aminotransferase (AST) in our experimental subjects treated with Cb-103. How should we

manage this?

Answer:

Elevated LFTs are a known side effect of Cb-103. Management involves regular monitoring and

dose modifications based on the severity of the elevation, as defined by the Common

Terminology Criteria for Adverse Events (CTCAE).

Monitoring Protocol:
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Baseline: Establish baseline LFTs (ALT and AST) for all subjects before initiating Cb-103
treatment.

On-treatment: Monitor LFTs at least weekly for the first two cycles of treatment, then every

two to three weeks for subsequent cycles. Increase monitoring frequency if any elevations

are detected.

Dose Modification Guidelines:

The following table outlines the recommended dose adjustments for Cb-103 based on the

CTCAE v5.0 grading for elevated ALT and AST.

CTCAE Grade ALT/AST Elevation
Recommended Cb-103
Dose Modification

Grade 1
> Upper Limit of Normal (ULN)

to 3.0 x ULN

Continue Cb-103 at the current

dose. Increase monitoring

frequency to weekly.

Grade 2 > 3.0 to 5.0 x ULN

Withhold Cb-103. Monitor LFTs

every 2-3 days. If LFTs return

to Grade 1 or baseline, resume

Cb-103 at the next lower dose

level.

Grade 3 > 5.0 to 20.0 x ULN

Withhold Cb-103. Monitor LFTs

every 1-2 days. If LFTs return

to Grade 1 or baseline,

consider resuming Cb-103 at

two dose levels lower. If the

elevation recurs at Grade 2 or

higher, permanently

discontinue Cb-103.

Grade 4 > 20.0 x ULN

Permanently discontinue Cb-

103. Provide supportive care

as needed.
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Experimental Protocol: In Vitro Assessment of Cb-103 Hepatotoxicity

This protocol describes an in vitro experiment to assess the potential for Cb-103 to cause liver

injury.

Cell Culture: Culture primary human hepatocytes or hepatoma cell lines (e.g., HepG2,

HepaRG) in appropriate media.

Cb-103 Treatment: Treat the cells with a range of Cb-103 concentrations (e.g., 0.1 µM to 100

µM) for various durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

Cytotoxicity Assessment: Measure cell viability using a standard assay such as MTT or LDH

release.

Hepatotoxicity Biomarker Analysis: Measure the levels of ALT and AST in the cell culture

supernatant using commercially available assay kits.

Data Analysis: Determine the IC50 value for cytotoxicity and the concentration- and time-

dependent effects of Cb-103 on ALT and AST release.

Issue: Visual Disturbances
Question: Our subjects are experiencing blurred vision and other visual changes after Cb-103
administration. What is the recommended course of action?

Answer:

Visual disturbances have been reported with Cb-103 treatment and are generally reversible

upon dose reduction or discontinuation. Prompt management is crucial to prevent more severe

ocular events.

Monitoring Protocol:

Baseline: Conduct a baseline ophthalmologic examination for all subjects before starting Cb-
103. This should include visual acuity testing, slit-lamp examination, and fundoscopy.

On-treatment: Inquire about any visual changes at each assessment. If a subject reports any

new or worsening visual symptoms, a prompt ophthalmologic examination is recommended.
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Dose Modification Guidelines:

The following table provides guidance on Cb-103 dose adjustments based on the CTCAE v5.0

grading for visual disturbances.

CTCAE Grade
Description of Visual
Disturbance

Recommended Cb-103
Dose Modification

Grade 1

Asymptomatic or mild

symptoms; intervention not

indicated.

Continue Cb-103 at the current

dose. Advise the subject to

report any worsening of

symptoms.

Grade 2

Moderate symptoms; limiting

instrumental Activities of Daily

Living (ADL).

Withhold Cb-103. Refer for an

ophthalmologic examination. If

symptoms resolve or improve

to Grade 1, resume Cb-103 at

the next lower dose level.

Grade 3
Severe symptoms; limiting self-

care ADL.

Withhold Cb-103 and seek

immediate ophthalmologic

consultation. If symptoms

resolve or improve to Grade 1,

consider resuming Cb-103 at

two dose levels lower. If

symptoms recur at Grade 2 or

higher, permanently

discontinue Cb-103.

Grade 4

Life-threatening

consequences; urgent

intervention indicated.

Permanently discontinue Cb-

103.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cb-103?

A1: Cb-103 is a first-in-class, oral pan-Notch inhibitor.[1] It functions by selectively blocking the

protein-protein interaction between the Notch intracellular domain (NICD) and CSL (CBF1,
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Suppressor of Hairless, Lag-1), a key transcription factor in the Notch signaling pathway.[2][3]

This inhibition prevents the transcription of Notch target genes that are involved in cell

proliferation, differentiation, and survival.[1][4]

Q2: What are the most common side effects associated with Cb-103?

A2: Based on clinical trial data, the most frequently reported treatment-related adverse events

include elevated liver function tests (LFTs), anemia, and visual changes.[2][3][5] Other less

common side effects may include fatigue, nausea, and diarrhea.[6]

Q3: What is the recommended starting dose and schedule for Cb-103 in preclinical models?

A3: Dosing in preclinical models can vary depending on the model and route of administration.

In a preclinical model of breast cancer, a subcutaneous formulation of Cb-103 was developed

to prolong exposure and lower the maximum plasma concentration (Cmax), thereby improving

the maximum tolerated dose. In xenograft models of T-ALL and breast cancer, intraperitoneal

or oral administration of 25 mg/kg twice daily has been used.[1] It is recommended to perform a

dose-escalation study to determine the optimal dose for your specific model.

Q4: What is the recommended Phase II dose (RP2D) of Cb-103 in humans?

A4: The recommended Phase II dose for Cb-103 is 500 mg administered orally twice daily,

following an intermittent schedule of 5 days on treatment followed by 2 days off.[2][3] This

schedule was established to manage and minimize treatment-related side effects.

Q5: Why is an intermittent dosing schedule recommended for Cb-103?

A5: The 5 days on, 2 days off intermittent dosing schedule is designed to mitigate the

cumulative toxicity of Cb-103, particularly the observed side effects of elevated LFTs and visual

disturbances. This "drug holiday" allows for the recovery of normal physiological functions and

helps to maintain a manageable safety profile over extended treatment periods.
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Caption: Mechanism of action of Cb-103 in the Notch signaling pathway.
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Caption: Experimental workflow for a preclinical dose-finding study of Cb-103.
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Caption: Logical workflow for troubleshooting Cb-103-related side effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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